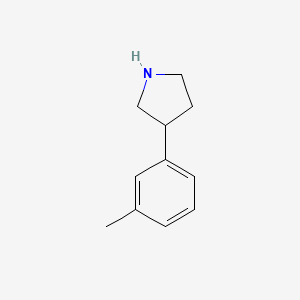
3-(3-Methylphenyl)pyrrolidine
概要
説明
3-(3-Methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 954220-64-5 . It has a molecular weight of 161.25 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle, and its saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, are known for their wide range of biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 161.25 . The InChI Code for this compound is 1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 .科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold serves as a valuable building block for drug development. Its sp³-hybridized carbon atoms allow efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage. Researchers have designed bioactive molecules based on the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and diverse biological profiles .
Dopaminergic System Modulation
Certain pyrrolidine derivatives, such as α-pyrrolidinophenones, impact the dopaminergic system. These compounds can stimulate locomotor activity and have been studied for their potential effects on behavior. Understanding their interactions with dopamine receptors provides insights into their pharmacological properties .
Anticonvulsant and Antinociceptive Activities
Researchers have synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant and antinociceptive properties in animal models. These studies contribute to our understanding of the compound’s potential therapeutic applications .
PPARα/γ Functional Activities
SAR studies have revealed that oxybenzyl pyrrolidine acid analogs offer a balanced functional activity profile for PPARα and PPARγ. The cis-configuration of substituents in positions 3 and 4 of the pyrrolidine ring is preferred, impacting the compound’s biological properties .
Structural Diversity and ADME/Tox Optimization
Heteroatomic saturated ring systems, like pyrrolidine, allow for greater structural diversity in drug design. Medicinal chemists strategically introduce nitrogen heterocycles to modify physicochemical parameters and optimize ADME (absorption, distribution, metabolism, excretion) and toxicity profiles .
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The specific targets can vary depending on the structural modifications of the pyrrolidine scaffold .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific mode of action can depend on the structural features of the compound and the nature of its target .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a wide range of biochemical pathways . These can include pathways related to antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more .
Safety and Hazards
3-(3-Methylphenyl)pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .
将来の方向性
Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, have shown promise in the treatment of various human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which allows for different stereoisomers, could be a key factor in this research .
特性
IUPAC Name |
3-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRRUSIWHNQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-64-5 | |
| Record name | 3-(3-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




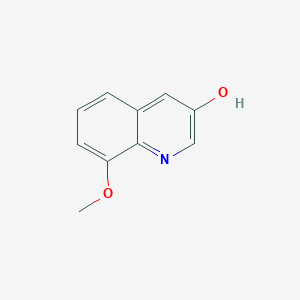
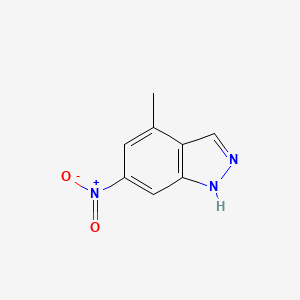

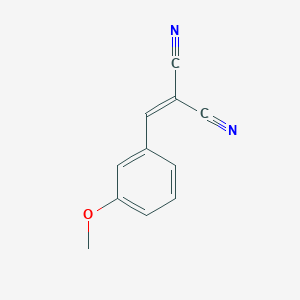
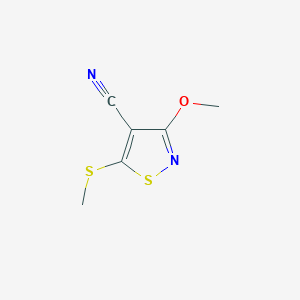
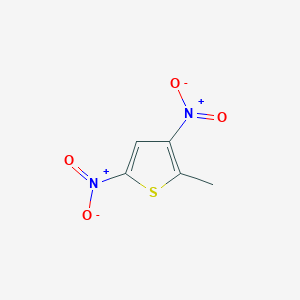

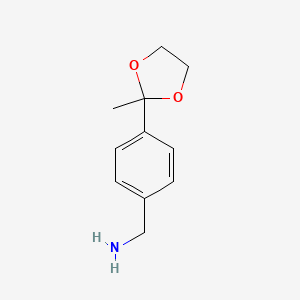
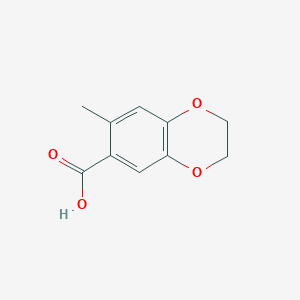
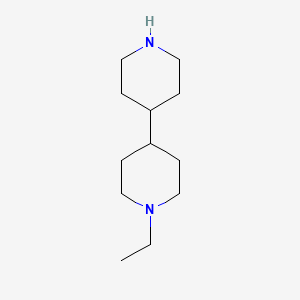
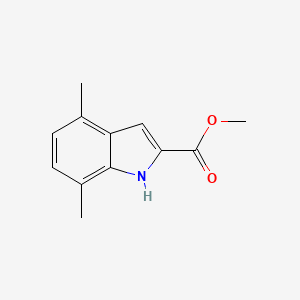
![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
